Compound Description: ML267 is a potent and selective inhibitor of bacterial Sfp-type 4′-phosphopantetheinyl transferases (PPTases). It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue. [] ML267 possesses antibacterial activity against methicillin-resistant Staphylococcus aureus, and attenuates the production of an Sfp-PPTase-dependent metabolite in Bacillus subtilis at sublethal doses. [] Additionally, it has been shown to inhibit Sfp-type PPTase and antagonize phosphopantetheinylation in cells, resulting in a decrease in phosphopantetheinylated nonribosomal peptide synthetases and attenuation of Sfp-PPTase-dependent metabolite production. []
Relevance: ML267 shares a common structural motif with 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, namely the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group. This shared motif suggests a potential similar mechanism of action or target for both compounds, making ML267 a structurally relevant compound. [, ]
Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor under development for the treatment of various cancers. It exhibits extensive protein binding, metabolic stability in various species, and is not a potent inhibitor of several cytochrome P450 isoforms. []
Relevance: While GDC-0449 does not directly share structural similarities with 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, it highlights the potential of benzamide derivatives as therapeutic agents. Both compounds feature a benzamide core, emphasizing the versatility of this scaffold for targeting diverse biological pathways. []
Compound Description: This compound is a novel 3-carbamoyl-4-hydroxycoumarin derivative synthesized using a two-step process involving 4-chloro-acetylsalicyloyl chloride and diethyl malonate-1,3-14C. []
Relevance: Although structurally distinct from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, this compound exemplifies the synthesis of 14C-labelled compounds for research purposes, showcasing the application of radiolabeling techniques in drug discovery and development. []
Compound Description: Similar to the previous compound, this is a novel 3-carbamoyl-4-hydroxycoumarin derivative synthesized with a specific activity of 0.6 mCi/mmol. []
Relevance: This compound, while structurally different from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, shares the presence of a trifluoromethyl group. The inclusion of trifluoromethyl groups in drug design is a common strategy for modulating physicochemical properties and biological activity, making this compound a relevant example of this approach. []
Compound Description: T2384 is a PPARγ partial agonist that exhibits concentration-dependent biochemical activity. It binds to PPARγ with two orthosteric binding modes and an allosteric site. []
Relevance: While structurally distinct from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, T2384 also contains a trifluoromethyl group and a chlorine atom, demonstrating the use of these substituents in medicinal chemistry for fine-tuning drug-target interactions. []
Compound Description: HNPC-A9229 is a pyrimidin-4-amine fungicide that exhibits excellent fungicidal activities and low toxicity to rats. It shows superior or comparable fungicidal potency to commercial fungicides including diflumetorim, tebuconazole, flusilazole, and isopyrazam. []
Relevance: HNPC-A9229 shares a common halogenation pattern with 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide. Both compounds contain multiple chlorine substitutions, highlighting the importance of halogenation in modulating the physicochemical properties and biological activity of small molecules. []
Compound Description: This compound contains a 1,3-thiazolidine ring and a trifluoromethyl group. []
Relevance: Although structurally different from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, this compound offers a point of comparison for the influence of incorporating a thiazolidinone ring system in a molecule. The presence of a trifluoromethyl group in both compounds further underscores the widespread use of this substituent in medicinal chemistry. []
Compound Description: This series of oxazolidinone derivatives with a thieno-pyridine ring system demonstrate good antibacterial activity. Some specific derivatives, including acetyl (11a), methane sulfonamide (11c), and p-toluene sulfonamide (11e) exhibit good activity, and the di-(methane sulfonamide) derivative (11d) shows comparable activity to reference drug substances. []
Relevance: These compounds, while structurally different from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, illustrate the exploration of different heterocyclic ring systems for the development of novel antibacterial agents. The variety of substituents incorporated in these derivatives provides valuable insights into structure-activity relationships. []
Compound Description: This compound features a pyrazole ring, a thiazole ring, and a trifluoromethyl group. []
Relevance: While structurally distinct from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, this compound showcases the use of multiple heterocyclic ring systems, including thiazole, in a single molecule. It also emphasizes the recurring use of a trifluoromethyl group in medicinal chemistry. []
Compound Description: This compound belongs to the neonicotinoid class of insecticidally active heterocyclic compounds. It features a triazine ring and a thiazole ring. []
Relevance: Although structurally different from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, this compound highlights the presence of a thiazole ring in insecticidal agents. This shared structural feature provides a potential point of comparison for the activity and target profile of both compounds. []
Compound Description: This compound is an electrophilic reagent and radical acceptor. []
Relevance: While structurally distinct from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, this compound shares the presence of a trifluoromethyl group. This shared structural element highlights the broad utility of trifluoromethyl groups in modulating the reactivity and properties of organic molecules. []
Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It exhibits potent GlyT1 inhibitory activity and favorable pharmacokinetic profile. []
Relevance: Although structurally different from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, this compound highlights the importance of optimizing physicochemical properties and pharmacokinetic profiles during drug development. It serves as an example of a successful application of central nervous system multiparameter optimization (CNS MPO) in drug design. []
1,3-Dimethylisochromeno[4,3-c]pyrazol-5(1H)-one
Compound Description: This tricyclic compound is a potential benzodiazepine receptor ligand. It is synthesized through a non-classical transformation of a benzendiazonium hydrogen sulfate derivative. []
Relevance: While structurally distinct from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, this compound highlights the potential of fused heterocyclic ring systems as pharmacologically active agents. It demonstrates the importance of exploring non-classical synthetic routes for accessing novel chemical entities. []
Compound Description: This compound is a hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicide. []
Relevance: This compound shares structural similarities with 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, including the presence of a chlorine atom at the 4-position of the benzamide core and a trifluoromethyl group. This shared motif suggests potential overlap in their physicochemical properties and biological activity profiles. []
Compound Description: This series of acetamide derivatives containing thiazole and triazole rings exhibit anticancer activity. Several derivatives, including those with R = 2-Cl, 3-Cl, 4-Cl, 2,4-Cl2, and 2,5-Cl2, show promising activity against melanoma and breast cancer. []
Relevance: While structurally distinct from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, these compounds highlight the potential of incorporating a thiazole ring in molecules targeting diverse therapeutic areas. The exploration of various substituents on the benzyl group provides valuable insights into structure-activity relationships. []
Compound Description: This complex compound contains multiple heterocyclic ring systems, including 1,3,4-oxadiazole, pyrazolone, and 2-azetidinone. []
Relevance: Although structurally distinct from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, this compound exemplifies the complexity and diversity of chemical structures that can be synthesized and evaluated for their potential biological activities. []
Compound Description: Compound 3b is a pyridylpyrazole amide that demonstrates good insecticidal and fungicidal activity. It exhibited insecticidal activity close to and even superior to that of the insecticide triflumuron against diamondback moth. []
Relevance: While not directly sharing the same core structure as 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, 3b shares the presence of a chlorine substituted pyridine ring and a trifluoromethyl group. The presence of these shared structural features, along with its observed insecticidal activity, makes 3b a relevant point of comparison for exploring structure-activity relationships in this chemical space. []
Compound Description: Compound 3g, another pyridylpyrazole amide, also exhibits promising insecticidal activity. Similar to compound 3b, its insecticidal activity against diamondback moth was found to be close to and even superior to that of the insecticide triflumuron. []
Relevance: Similar to compound 3b, 3g shares structural features with 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, including a chlorine substituted pyridine ring and a trifluoromethyl group. Its potent insecticidal activity further emphasizes the potential relevance of exploring these shared structural elements for developing novel pesticidal agents. []
Compound Description: Compound 60 is a high-affinity A2B adenosine receptor (AdoR) antagonist. It exhibits high selectivity for the human A2B AdoR over A1, A2A, and A3 AdoRs. []
Relevance: Although structurally distinct from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, compound 60 shares the presence of a trifluoromethylbenzyl group. This common structural element suggests that the trifluoromethyl group might play a role in enhancing binding affinity or selectivity for specific targets, offering a point of comparison for structure-activity relationship studies. []
Compound Description: VNO is a potential oxidative impurity of venetoclax, a Bcl-2 inhibitor used in the treatment of hematologic malignancies. It is formed by the oxidation of venetoclax using m-CPBA. []
Relevance: This compound, though structurally complex and different from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, highlights the importance of identifying and characterizing potential impurities during drug development. It showcases the use of synthetic chemistry to confirm the structure of impurities and understand their formation pathways. []
Compound Description: VHA is another potential oxidative impurity of venetoclax. It is formed from VNO via [, ] Meisenheimer rearrangement. []
Relevance: Similar to VNO, this compound underscores the significance of impurity profiling in drug development. Its formation from VNO provides insights into the degradation pathways of venetoclax and emphasizes the need for controlling oxidative stress conditions during manufacturing and storage. []
Compound Description: This class of compounds are herbicides containing a 5-chlorodifluoromethyl-1,3,4-thiadiazol-2-yl group. []
Relevance: While structurally distinct from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, these compounds demonstrate the application of substituted thiadiazole rings in herbicide development. The presence of halogenated substituents in both classes of compounds highlights the shared strategy of using halogens to modify physicochemical properties and biological activity. []
Compound Description: These 1,3-thiazolyldiphenylamine derivatives were synthesized and evaluated for their antibacterial effects. []
Relevance: These compounds, though structurally different from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, showcase the use of a thiazole ring in the development of antibacterial agents. This shared structural feature provides a point of comparison for the potential antibacterial activity and target profile of both classes of compounds. []
(Pyridin-4-yl)benzylamides
Compound Description: This class of compounds act as allosteric modulators of the neuronal nicotinic acetylcholine receptor alpha 7 (nAChR alpha 7). []
Relevance: Although structurally distinct from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, these compounds demonstrate the potential of benzamide derivatives as allosteric modulators. This shared pharmacological property highlights the versatility of the benzamide scaffold for targeting different receptor systems. []
Compound Description: This compound belongs to the []benzopyrano[4,3-c]pyrazole system and is considered to have potential pharmacological activity. []
Relevance: While structurally distinct from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, this compound demonstrates the exploration of fused heterocyclic ring systems for drug discovery. It highlights the diversity of chemical scaffolds that can be investigated for potential therapeutic applications. []
Imidazolidin-2-1,3-disubstituted derivatives
Compound Description: These derivatives are inhibitors of cytochrome P450 enzymes (CYP17). []
Relevance: Although structurally different from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, these compounds showcase the use of substituted imidazolidine rings in drug design. They highlight the potential of targeting specific enzyme families with tailored small molecules. []
Compound Description: AZ7 is a compound with an unknown mode of action that undergoes modification within cellular systems. []
Relevance: While structurally distinct from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, this compound highlights the application of untargeted metabolomics for identifying the mode of action of new antibiotics. It underscores the importance of understanding drug modifications in cellular systems. []
Compound Description: Compound 2 is a selective GPR81 agonist that elevates intracellular cAMP and L-lactate in astrocytes. []
Relevance: Although structurally different from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, this compound highlights the role of thiazole rings in the design of GPR81 agonists. This shared structural feature provides a potential point of comparison for the activity and target profile of both compounds. []
Compound Description: VU-29 is a highly potent analog of CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) and a selective positive allosteric modulator of mGluR5. It potentiates mGluR5-mediated responses in midbrain neurons without affecting mGluR1. []
Relevance: While structurally distinct from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, VU-29 highlights the potential of benzamide derivatives as allosteric modulators. This shared pharmacological property, along with the presence of a phenyl ring substituent in both compounds, suggests potential similarities in their binding mode and activity profile. []
(4-Chloro-6-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methoxy}-1-benzothiophen-3-yl)acetic acid (Compound B)
Compound Description: Compound B is a potent ghrelin O-acyl transferase (GOAT) inhibitor with oral bioavailability. It shows octanoyl-CoA competitive inhibitory activity and decreases acyl ghrelin production in the stomach of mice after oral administration. []
Relevance: Although structurally different from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, Compound B shares the presence of a chlorine atom and a trifluoromethyl group. These shared structural elements emphasize the recurring use of halogens and trifluoromethyl groups in medicinal chemistry for optimizing drug-like properties and biological activity. []
Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a piperazinyl-piperidine structure. It binds to the major pocket of CXCR3 transmembrane domains. []
Relevance: While structurally distinct from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, VUF11211 emphasizes the importance of exploring diverse chemical scaffolds for developing antagonists. It showcases the use of piperidine and piperazine rings for targeting specific receptor binding sites. []
Compound Description: NBI-74330 is a high-affinity CXCR3 antagonist with an 8-azaquinazolinone structure. It binds to the minor pocket of CXCR3 transmembrane domains. []
Relevance: Although structurally distinct from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, NBI-74330, like VUF11211, highlights the diversity of chemical scaffolds that can be explored for developing CXCR3 antagonists. It showcases the use of an 8-azaquinazolinone ring system for targeting the receptor. []
3,3′-Difluorobenzaldazine
Compound Description: This compound is a positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5) with anti-inflammatory activity. It attenuates microglial activation and exhibits improved potency compared to (RS)-2-chloro-5-hydroxy-phenylglycine. [, ]
Relevance: While structurally distinct from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, this compound highlights the potential of targeting mGluR5 for therapeutic purposes. It demonstrates the exploration of different chemical classes for modulating mGluR5 activity. [, ]
Compound Description: CDPPB is a positive allosteric modulator (PAM) of mGluR5 that binds to the same allosteric site as negative allosteric modulators such as 2-methyl-6-(phenylethynyl)pyridine (MPEP). [, ] Its analogs show binding affinities to the MPEP site that correlate with their potencies as mGluR5 potentiators. [] It also exhibits anti-inflammatory activity by attenuating microglial activation. [] CDPPB displays intrinsic agonist efficacy, long receptor residence time, and high affinity for mGluR5. []
Relevance: While structurally distinct from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, CDPPB and its analogs illustrate the importance of understanding allosteric modulation and binding site interactions in drug development. It highlights the potential of targeting the MPEP site for developing novel mGluR5 modulators. [, , , ]
Compound Description: This compound is a positive allosteric modulator (PAM) of mGluR5 that shows anti-inflammatory activity and improved potency compared to (RS)-2-chloro-5-hydroxy-phenylglycine. []
Relevance: While structurally distinct from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, this compound highlights the ongoing search for potent and selective mGluR5 PAMs for potential therapeutic applications. It demonstrates the use of a pyrazole ring system in the design of mGluR5 modulators. []
Relevance: While structurally distinct from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, this compound highlights the importance of understanding metabolic liabilities during drug development. It demonstrates the challenges associated with achieving metabolic stability in vivo and the need for optimizing drug candidates to overcome such issues. []
Compound Description: This imidazopyridazine analog of compound 1 exhibits similar in vitro potency and in vivo efficacy. Importantly, it shows reduced metabolic deacetylation compared to compound 1. []
Relevance: Although structurally different from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, compound 10 highlights the potential of using alternative heterocyclic ring systems to improve the metabolic stability of drug candidates. It demonstrates a successful approach to mitigating metabolic liabilities observed with compound 1. []
Compound Description: This imidazole acyl urea derivative is a Raf kinase inhibitor with potent antitumor activity against the human gastric carcinoma cell line (BGC823). Its inhibitory activity is comparable to Sorafenib. []
Relevance: While structurally distinct from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, compound 9c shares the presence of a trifluoromethyl group. This shared structural element, along with its potent antitumor activity, suggests that trifluoromethyl groups might play a role in modulating biological activity across different therapeutic areas. []
Compound Description: Similar to compound 9c, this imidazole acyl urea derivative is a potent Raf kinase inhibitor with antitumor activity against the human gastric carcinoma cell line (BGC823). Its inhibitory activity is comparable to Sorafenib. []
Relevance: While structurally distinct from 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide, compound 9d also contains a trifluoromethyl group and demonstrates potent antitumor activity. This further supports the notion that trifluoromethyl groups might contribute to enhancing biological activity in diverse therapeutic areas. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.